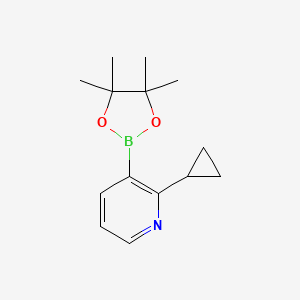

![molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0](/img/structure/B2695344.png)

Methyl N-[4-(bromomethyl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

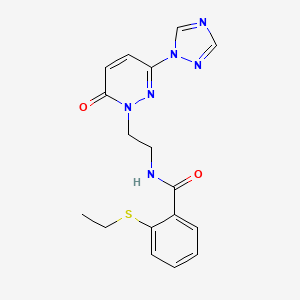

“Methyl N-[4-(bromomethyl)phenyl]carbamate” is an organic compound. It is also known as “Methyl [2- (bromomethyl)phenyl]methoxycarbamate” and has the molecular formula C10H12BrNO3 .

Molecular Structure Analysis

The molecular weight of “this compound” is 244.09 . The InChI code is1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) .

科学的研究の応用

Methyl N-phenyl Carbamate Synthesis

Methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a green and efficient carbonylating agent. This method offers high yields under milder conditions compared to traditional routes, suggesting an efficient alternative pathway via formanilide as an intermediate (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Kinetic Study and Mechanism of Hydrolysis

The hydrolysis kinetics of N-methylcarbamates, including derivatives similar to Methyl N-[4-(bromomethyl)phenyl]carbamate, have been thoroughly studied. These studies reveal the main degradation pathways and hydrolytic mechanisms, providing insights into environmental fate and transformation of carbamate pesticides (Ben Attig, Ouertani, Megriche, Hamida, & Latrous El Atrache, 2017).

Synthetic Applications

Research has explored using ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, demonstrating a two-step sequence involving highly stereoselective α-C-alkylation. This method underscores the synthetic versatility of carbamate derivatives in organic chemistry (Volonterio, Bravo, & Zanda, 2002).

Alternatives to Methyl Bromide Treatments

This compound may also be considered in the context of research seeking alternatives to methyl bromide for insect control in stored products and quarantine applications. Studies focus on identifying effective and environmentally safer alternatives, with various physical and chemical methods being tested (Fields & White, 2002).

Non-phosgene Routes for Carbamate Synthesis

Significant progress has been made in developing non-phosgene routes for methyl N-phenyl carbamate synthesis, which is important for environmentally friendlier production processes. These methods include oxidative carbonylation of aniline and aminolysis of dimethyl carbonate, highlighting the push towards greener chemistry (Ta, 2013).

特性

IUPAC Name |

methyl N-[4-(bromomethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKIVPRPJHTDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)

![Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![6-{[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)